{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid
CAS No.: 1016690-98-4
Cat. No.: VC8036137
Molecular Formula: C8H6ClF3N2O2
Molecular Weight: 254.59 g/mol
* For research use only. Not for human or veterinary use.
![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid - 1016690-98-4](/images/structure/VC8036137.png)
Specification
CAS No. | 1016690-98-4 |
---|---|
Molecular Formula | C8H6ClF3N2O2 |
Molecular Weight | 254.59 g/mol |
IUPAC Name | 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]acetic acid |
Standard InChI | InChI=1S/C8H6ClF3N2O2/c9-5-1-4(8(10,11)12)2-13-7(5)14-3-6(15)16/h1-2H,3H2,(H,13,14)(H,15,16) |
Standard InChI Key | VGTKYLYNVSQFMH-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=C1Cl)NCC(=O)O)C(F)(F)F |
Canonical SMILES | C1=C(C=NC(=C1Cl)NCC(=O)O)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom. Substitutions at the 3- and 5-positions include a chlorine atom and a trifluoromethyl (-CF3) group, respectively, which confer electron-withdrawing effects that influence reactivity and intermolecular interactions. The 2-position is functionalized with an amino-acetic acid group (-NH-CH2-COOH), introducing both hydrogen-bonding capacity and zwitterionic potential under physiological conditions .
Table 1: Key Molecular Properties
Property | Value/Description |
---|---|
Molecular Formula | C9H7ClF3N2O2 |
Molecular Weight | 273.61 g/mol |
Hydrogen Bond Donors | 2 (amine and carboxylic acid) |
Hydrogen Bond Acceptors | 5 (pyridine N, carbonyl O, carboxylic acid O) |
LogP (Predicted) | 1.8–2.4 (moderate lipophilicity) |
Synthesis and Characterization
Retrosynthetic Analysis
The synthesis of {[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid can be approached through sequential functionalization of a pyridine precursor. A plausible retrosynthetic pathway involves:
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Pyridine Core Construction: Formation of the 3-chloro-5-trifluoromethylpyridin-2-amine intermediate via halogenation and trifluoromethylation reactions.
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Amino-Acetic Acid Conjugation: Coupling the amine group with bromoacetic acid or its activated derivatives (e.g., N-hydroxysuccinimide ester).
Step 1: Synthesis of 3-Chloro-5-(Trifluoromethyl)Pyridin-2-Amine
A modified Ullmann coupling reaction can introduce the amino group at the 2-position of 3-chloro-5-(trifluoromethyl)pyridine. This typically involves heating the halopyridine with aqueous ammonia in the presence of a copper catalyst at 150–180°C for 12–24 hours .
Step 2: Conjugation with Acetic Acid
The amine intermediate is reacted with bromoacetyl bromide in anhydrous dichloromethane under inert atmosphere, followed by hydrolysis of the bromide to the carboxylic acid using aqueous sodium hydroxide. Purification via recrystallization or column chromatography yields the final product.
Table 2: Synthetic Optimization Parameters
Parameter | Optimal Condition |
---|---|
Coupling Reagent | Bromoacetyl bromide |
Solvent | Anhydrous DCM |
Temperature | 0–5°C (initial), then room temperature |
Reaction Time | 4–6 hours |
Yield | 65–75% (after purification) |
Biological Activity and Mechanisms
Table 3: Comparative Antibacterial Profiles
Compound | MIC (B. subtilis) | MIC (MRSA) | Cytotoxicity (HEK293) |
---|---|---|---|
ML267 | 8 μg/mL | 16 μg/mL | >50 μM |
Target Compound (Predicted) | 16–32 μg/mL | 32–64 μg/mL | >100 μM |
Pharmacokinetic and Toxicity Considerations
ADME Properties
The carboxylic acid group enhances water solubility (predicted logS = -2.1) compared to ester or amide derivatives, favoring renal excretion. Moderate lipophilicity (logP ≈ 2.0) suggests adequate membrane permeability for intracellular targets. CYP450 inhibition assays on related compounds show modest activity against CYP2D6 (25% inhibition at 3 μM) and CYP3A4 (20%), indicating a low risk of drug–drug interactions in early-stage development .
Toxicity Profiles
Thiourea-containing analogues exhibit time-dependent cytotoxicity in human cell lines (HEK293, HepG2), likely due to reactive metabolite formation. Replacement of the thiourea with a carboxylic acid (as in the target compound) may mitigate this risk, as evidenced by the stability of ML267 derivatives in plasma and aqueous buffers (t1/2 > 24 hours) .
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